Einecs 299-559-3

Description

Historical Perspectives and Emerging Research Areas of EINECS 299-559-3

Direct historical accounts and dedicated research specifically for this compound are not extensively documented in readily available literature. However, the scientific interest in this compound can be understood through the historical and ongoing research into its constituent moieties.

The thiazole (B1198619) ring, a core component of the acidic moiety, is a well-established pharmacophore in medicinal chemistry. mdpi.com Its presence in numerous biologically active compounds has driven research for decades. mdpi.com Early investigations into thiazole derivatives focused on their antimicrobial properties. Contemporary research has expanded to explore their potential as anticancer, anti-inflammatory, and anti-HIV agents. mdpi.com The specific substitution pattern of the C11H10O3S moiety, featuring a substituted phenyl group, aligns with modern drug discovery efforts that aim to create targeted therapeutic agents.

Diethanolamine (B148213) (DEA) , on the other hand, has a long history of industrial use. epa.gov It is produced by the reaction of ethylene (B1197577) oxide with ammonia. wikipedia.org Initially, its applications were primarily in the textile industry and for the purification of industrial gases. nih.gov Over time, its use has expanded significantly, and it is now a common ingredient in a wide array of consumer products. epa.gov

Emerging research is likely to focus on the unique properties of the salt itself, potentially investigating its solubility, stability, and biological activity compared to the parent acid. The formulation of the thiazole derivative as a diethanolamine salt may enhance its bioavailability or other pharmacokinetic properties, a common strategy in pharmaceutical development.

Significance of Compounds Containing C11H10O3S and Diethanolamine (C4H11NO2) Moieties in Contemporary Chemistry

The significance of compounds containing these two moieties is rooted in their versatile applications across various chemical and biological fields.

The C11H10O3S moiety , 2-(4-hydroxy-3-methylphenyl)-1,3-thiazole-4-carboxylic acid, belongs to the class of thiazolecarboxylic acid derivatives. Thiazole-based compounds are of considerable interest due to their diverse biological activities. The thiazole ring is a key structural feature in many synthetic drugs. nih.gov Research has demonstrated that modifications to the substituents on the thiazole ring can lead to compounds with a wide range of therapeutic effects, including antimicrobial and anticancer properties. mdpi.com The presence of a carboxylic acid group provides a site for forming salts or esters, which can be used to modify the compound's physical and biological properties. researchgate.net

Diethanolamine (DEA) and its salts are widely used in industrial and consumer products. nih.gov They function as surfactants, emulsifying agents, viscosity-increasing agents, corrosion inhibitors, and pH adjusters. wikipedia.orgcosmeticsinfo.org In cosmetics and personal care products, diethanolamine salts of fatty acids are used to create a creamy texture and foaming action in soaps, shampoos, and conditioners. wikipedia.orgnih.gov In industrial settings, DEA solutions are used to remove hydrogen sulfide (B99878) and carbon dioxide from natural gas. wikipedia.org The ability of DEA to form stable salts with acidic compounds makes it a valuable component in various chemical formulations. cosmeticsinfo.org

The combination of a biologically active thiazole derivative with a widely used formulating agent like diethanolamine in this compound suggests its potential application in fields where the properties of both components are advantageous.

Fundamental Research Questions Pertaining to this compound

Given the chemical nature of this compound, several fundamental research questions arise:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce high-purity this compound? What are its detailed physicochemical properties, such as melting point, solubility in various solvents, and crystal structure?

Chemical Stability: How stable is the salt under different environmental conditions, including variations in pH, temperature, and light exposure? Does it dissociate into its constituent acid and base in aqueous solutions, and what is the equilibrium constant for this dissociation?

Biological Activity: Does the salt formation alter the biological activity of the parent thiazolecarboxylic acid? For instance, does it show enhanced or modified antimicrobial, anti-inflammatory, or other therapeutic effects?

Mechanism of Action: If the compound exhibits biological activity, what are its molecular targets and mechanisms of action? How does it interact with biological macromolecules at a cellular level?

Structure-Activity Relationship: How do modifications to the structure of the 2-(4-hydroxy-3-methylphenyl)-1,3-thiazole-4-carboxylic acid moiety affect the properties and activity of its diethanolamine salt?

Structure

2D Structure

Properties

CAS No. |

93892-73-0 |

|---|---|

Molecular Formula |

C15H21NO5S |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

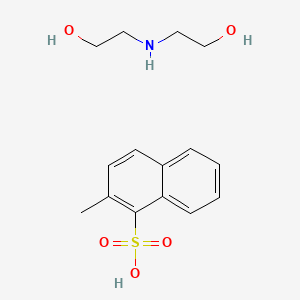

2-(2-hydroxyethylamino)ethanol;2-methylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C11H10O3S.C4H11NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;6-3-1-5-2-4-7/h2-7H,1H3,(H,12,13,14);5-7H,1-4H2 |

InChI Key |

RMISSEZPGPHTPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Einecs 299 559 3

Advanced Synthetic Approaches to the C15H12O4 Component

The C15H12O4 component, scientifically known as 2-(4-methoxybenzoyl)benzoic acid, is a substituted benzophenone (B1666685) derivative. Its synthesis is a focal point of organic chemistry, with various methods developed to achieve its formation.

A prevalent and classic method for synthesizing benzophenone and its derivatives is the Friedel-Crafts acylation. unacademy.comwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. For 2-(4-methoxybenzoyl)benzoic acid, this can be achieved through two primary routes:

The reaction of phthalic anhydride (B1165640) with anisole. prepchem.com

The reaction of 4-methoxybenzoyl chloride with benzoic acid.

The most common approach utilizes a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3), to facilitate the reaction. unacademy.com The catalyst activates the acylating agent, generating a reactive acylium ion that then attacks the aromatic ring. masterorganicchemistry.com A key consideration in this process is that the ketone product can form a stable complex with the Lewis acid, necessitating stoichiometric amounts of the catalyst rather than catalytic quantities. wikipedia.org The reaction is typically completed by an aqueous workup to decompose the complex and yield the desired ketone. wikipedia.org

Alternative strategies aim to overcome the need for strong, stoichiometric Lewis acids. Research has shown that for activated aromatic systems, catalytic amounts of milder Lewis acids, like zinc(II) salts, or even Brønsted acids can be used, particularly with acid anhydrides as the acylating agent. wikipedia.org High temperatures in conjunction with moderately active catalysts like FeCl3 or ZnCl2 can also provide acceptable yields for less reactive substrates. researchgate.net

| Reactants | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|

| Phthalic anhydride + Anisole | Anhydrous AlCl₃ in benzene (B151609) | Classic Friedel-Crafts approach using an anhydride. | prepchem.com |

| 4-Methoxybenzoyl chloride + Benzoic acid | Anhydrous AlCl₃ | Standard Friedel-Crafts using an acyl chloride. | |

| Activated Benzenes + Acyl Anhydrides | LiClO₄ (2 equiv.), solventless | Avoids traditional Lewis acids for activated substrates. | researchgate.net |

| Benzene derivatives + Benzoyl chloride | FeCl₃ or ZnCl₂, high temperature | Catalytic approach for deactivated aromatics. | researchgate.net |

Stereoselective Synthesis Strategies for C15H12O4 Precursors

While 2-(4-methoxybenzoyl)benzoic acid itself is achiral, the principles of stereoselective synthesis are critical when preparing more complex, sterically hindered, or chiral benzophenone precursors for applications in areas like medicinal chemistry. For instance, the synthesis of precursors for biologically active molecules often requires precise control over stereochemistry. researchgate.netcollectionscanada.gc.ca

Methods for achieving stereoselectivity in the synthesis of related structures often involve asymmetric catalysis. For example, in the synthesis of photoreactive gamma-secretase inhibitors, a protected benzophenone intermediate was prepared via an aldol-elimination reaction followed by a PtO2-catalyzed asymmetric hydrogenation to control the stereochemistry. nih.gov Similarly, the synthesis of precursors for the natural product balanol (B57124) has involved key ortho-lithiation steps to construct sterically congested benzophenone cores. researchgate.net These advanced methods, while not directly applied to the standard synthesis of 2-(4-methoxybenzoyl)benzoic acid, highlight the available strategies for creating structurally precise benzophenone derivatives.

Mechanistic Investigations of C15H12O4 Formation Reactions

The core mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution. unacademy.commasterorganicchemistry.com The process begins with the generation of an acylium ion electrophile. When an acyl chloride (like 4-methoxybenzoyl chloride) is used with a strong Lewis acid such as AlCl3, the Lewis acid coordinates to the chlorine atom. masterorganicchemistry.com This coordination polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion and the AlCl4- anion. masterorganicchemistry.com

This powerful electrophile then attacks the electron-rich aromatic ring (e.g., benzoic acid), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. unacademy.com In the final step, the AlCl4- anion acts as a base, abstracting a proton from the carbon atom that was attacked by the electrophile. masterorganicchemistry.com This action restores the aromaticity of the ring, regenerates the AlCl3 catalyst, and forms HCl as a byproduct. unacademy.commasterorganicchemistry.com A crucial aspect of the acylation mechanism is the absence of carbocation rearrangements, a common issue in Friedel-Crafts alkylations, due to the stability of the acylium ion. unacademy.com

Derivatization and Targeted Modification of Diethanolamine (B148213) (C4H11NO2)

Diethanolamine (DEA) is a versatile primary and secondary amine and a diol, making it a valuable building block for a wide range of chemical derivatives.

Synthetic Routes for Novel Diethanolamine Derivatives

The reactivity of diethanolamine's hydroxyl and amino groups allows for extensive derivatization. Novel derivatives are synthesized for various applications, including as chelating agents, surfactants, and precursors for pharmacologically active compounds. google.comresearchgate.netarpnjournals.org

A common modification involves the acylation of the amine or hydroxyl groups. For instance, N-acyl alkanolamides are synthesized through the amidation reaction between fatty acids and diethanolamine, often using catalysts like sodium methoxide (B1231860) or biocatalysts like lipase. arpnjournals.orgresearchgate.net Another route involves reacting DEA with cyclic anhydrides, using a Lewis acid catalyst, to create novel chelating agents with properties like high water solubility and biodegradability. google.com Furthermore, diethanolamine has been incorporated into more complex molecular frameworks, such as phenothiazine (B1677639) derivatives, to develop new compounds for targeted applications. nih.gov

| Reactant | Reagent/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Diethanolamine | Oleic Acid / Immobilized Lipase | Oleoyl-diethanolamide (Alkanolamide) | Enzymatic synthesis in a solvent-free system. | researchgate.net |

| Diethanolamine | Cyclic Anhydride / Lewis Acid | Chelating Agent | Uncomplicated method, reduces harmful chemicals. | google.com |

| Diethanolamine | Fatty Acids / Sodium Methoxide | N-acyl alkanolamide (Surfactant) | Chemical catalysis for amidation. | arpnjournals.org |

| Diethanolamine | Thionyl chloride | N,N-di(2-chloroethyl)amine | Conversion of hydroxyl groups to chlorides. | finechem-mirea.ru |

Optimization of Diethanolamine Coupling Reactions

Optimizing coupling reactions involving diethanolamine is crucial for maximizing yield and purity. Key parameters often include temperature, reaction time, catalyst amount, and substrate molar ratio.

In the enzymatic synthesis of oleoyl-diethanolamide, Response Surface Methodology (RSM) was used to find optimal conditions. researchgate.net It was determined that a temperature of 70°C, a 24-hour reaction time, and a specific enzyme amount and substrate ratio resulted in the highest conversion. researchgate.net In another study on the aminolysis of triglycerides using diethanolamine, optimization of the catalyst amount, reaction temperature, and molar ratio of reactants was critical to achieving 99% conversion in just 30 minutes. mdpi.com For selective O-acylation over N-acylation, strong acids like trifluoromethanesulfonic acid (TfOH) have been used. mdpi.com The acid protonates the more basic amino group, protecting it from acylation and allowing the hydroxyl groups to react selectively. mdpi.com

Complexation and Salt Formation Mechanisms of EINECS 299-559-3

The formation of this compound is a classic acid-base reaction between a carboxylic acid and an amine. libretexts.orgmsu.edu 2-(4-methoxybenzoyl)benzoic acid acts as the Brønsted-Lowry acid, donating a proton from its carboxylic acid group (-COOH). Diethanolamine, with its basic secondary amine group, acts as the Brønsted-Lowry base, accepting the proton.

This proton transfer is typically a rapid and straightforward reaction, often carried out by simply mixing the two components, sometimes in a suitable solvent like water. msu.edustackexchange.com The result is the formation of an ionic salt, the diethanolammonium carboxylate. lumenlearning.com The diethanolamine becomes a positively charged diethanolammonium cation, [R2NH2]+, and the 2-(4-methoxybenzoyl)benzoic acid becomes a negatively charged carboxylate anion, [R'-COO]-.

The resulting salt has pronounced ionic character, and because aliphatic amines are generally more basic than ammonia, the equilibrium of the reaction strongly favors the formation of the salt. google.com The properties of the final salt, such as solubility, are dictated by the nature of both the cation and the anion. libretexts.orgmsu.edu

Elucidation of Acid-Base Reaction Pathways

The most common and economically viable method for synthesizing 2-ethylhexyl 4-methoxycinnamate is the direct acid-catalyzed esterification of 4-methoxycinnamic acid with 2-ethylhexanol. niscpr.res.inatamankimya.comatamanchemicals.com This reaction is a classic example of a Fischer-Speier esterification. mdpi.commasterorganicchemistry.com

The reaction mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst (commonly a Brønsted acid like p-toluenesulfonic acid or sulfuric acid) protonates the carbonyl oxygen of the 4-methoxycinnamic acid. masterorganicchemistry.comyoutube.com This activation step significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol, 2-ethylhexanol, acts as a weak nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester.

Deprotonation: The final step involves the deprotonation of the protonated ester, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, 2-ethylhexyl 4-methoxycinnamate, and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

Since all steps are reversible, the reaction equilibrium is typically driven towards the product side by using an excess of the alcohol or by removing the water as it is formed, often through azeotropic distillation with a suitable solvent like toluene (B28343). niscpr.res.ingoogle.com

Role of Solvent and Temperature on Compound Formation

Temperature: The reaction temperature for esterification is a crucial parameter.

Direct esterification using catalysts like p-toluenesulfonic acid is often carried out at elevated temperatures, typically between 108-150°C. niscpr.res.ingoogle.com This high temperature increases the reaction rate and facilitates the azeotropic removal of water, which is essential for driving the equilibrium towards the formation of the ester. google.com

When using enzymatic catalysts, such as lipases, the optimal temperature is generally lower, around 45-65°C, to avoid denaturation of the enzyme while still achieving good conversion rates. scielo.org.coresearchgate.net

For Claisen condensation, a lower temperature of around 28°C has been used, as higher temperatures can lead to undesirable side reactions like hydrolysis. niscpr.res.in

Solvent: The solvent plays multiple roles: it dissolves the reactants, facilitates heat transfer, and in many cases, aids in the removal of byproducts.

Azeotropic Solvents: In acid-catalyzed esterification, non-polar, water-insoluble organic solvents like toluene or xylene are frequently used. niscpr.res.ingoogle.com These solvents form an azeotrope with the water produced during the reaction, allowing for its continuous removal via a Dean-Stark apparatus, thereby shifting the reaction equilibrium to favor ester formation.

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) are used in certain synthetic routes, particularly in reactions involving ionic intermediates. google.com

"Green" Solvents: To align with the principles of green chemistry, research has explored the use of ionic liquids and solvent-free conditions. researchgate.net Enzymatic synthesis often employs non-polar solvents like hexane (B92381) or cyclo-octane, which favor the esterification equilibrium over hydrolysis. scielo.org.coresearchgate.net The choice of a less polar solvent in enzymatic reactions has been shown to result in higher conversion rates. scielo.org.co

The interplay between solvent and temperature is key. For instance, the reflux temperature of the chosen azeotropic solvent will dictate the reaction temperature in many direct esterification setups.

Catalytic Synthesis and Process Intensification of this compound

Catalysis is central to the efficient synthesis of 2-ethylhexyl 4-methoxycinnamate. Process intensification strategies, such as the use of continuous flow reactors, are being explored to improve manufacturing efficiency and sustainability.

Homogeneous and Heterogeneous Catalysis in Synthesis

Both homogeneous and heterogeneous catalysts are employed in the production of 2-ethylhexyl 4-methoxycinnamate, each offering distinct advantages and disadvantages. eolss.netagmetals.com

Homogeneous Catalysis:

Examples: Strong Brønsted acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid are common homogeneous catalysts for direct esterification. niscpr.res.inmdpi.com Palladium complexes are used in homogeneous Heck reactions. researchgate.net

Advantages: Homogeneous catalysts are in the same phase as the reactants, leading to high activity and selectivity due to the absence of mass transfer limitations and the uniform distribution of catalytic sites. eolss.netagmetals.com This can result in milder reaction conditions and faster reaction rates.

Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction mixture post-reaction. eolss.net This separation often requires costly and energy-intensive purification steps and can lead to product contamination and loss of the expensive catalyst.

Heterogeneous Catalysis:

Examples: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15, D72) and immobilized enzymes (e.g., Rhizopus oryzae lipase, Novozym 435) are prominent examples. niscpr.res.ingoogle.comresearchgate.net Palladium on a solid support (e.g., palladium on carbon) is used for heterogeneous Heck reactions. google.com

Advantages: The main advantage is the ease of separation of the catalyst from the product, simply by filtration. eolss.netagmetals.com This allows for straightforward catalyst recovery and reuse over multiple cycles, reducing waste and operational costs.

Disadvantages: Heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations, where reactants must diffuse to the catalyst surface. eolss.net For instance, reactions with ion-exchange resins may require higher temperatures or longer reaction times than with p-TSA. niscpr.res.in

The following table provides a comparative overview of catalysts used in the synthesis of 2-ethylhexyl 4-methoxycinnamate.

| Catalyst Type | Specific Example | Phase | Key Advantages | Key Disadvantages | Typical Reaction |

| Homogeneous | p-Toluenesulfonic acid (p-TSA) | Liquid | High activity, low cost | Difficult to separate, corrosive | Direct Esterification |

| Homogeneous | Palladium(II) acetate | Liquid | High selectivity | Expensive, difficult to separate | Heck Reaction |

| Heterogeneous | Ion-Exchange Resin (e.g., D72) | Solid | Easy separation, reusable | Lower activity than p-TSA | Direct Esterification |

| Heterogeneous | Immobilized Lipase (e.g., Novozym 435) | Solid | High selectivity, mild conditions, "green" | Higher cost, slower reaction times | Enzymatic Esterification |

| Heterogeneous | Palladium on Carbon (Pd/C) | Solid | Easy separation, reusable | Potential for leaching | Heck Reaction |

Continuous Flow Reactor Designs for Production

Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of 2-ethylhexyl 4-methoxycinnamate, enabling better control, higher efficiency, and improved safety. rsc.orgresearchgate.net Industrial synthesis often employs continuous-flow reactors to enhance consistency and efficiency.

Packed-Bed Reactors (PBRs): This design is particularly suitable for heterogeneous catalysis. A column is packed with the solid catalyst (e.g., an ion-exchange resin like Amberlyst-15 or palladium on a support). rsc.org The pre-mixed reactants are continuously pumped through the heated bed. The large surface area provided by the packed bed enhances the reaction rate, and the product emerges continuously from the reactor outlet. This design simplifies catalyst reuse and is well-suited for industrial-scale production.

Tubular or Coil Reactors: These reactors consist of a long tube or coil, which can be heated or cooled precisely. acs.org They are suitable for both homogeneous and heterogeneous reactions. For esterification, the reactants are mixed at a T-junction and flow through the heated tube. taylors.edu.my The long path length ensures sufficient residence time for the reaction to complete. The high surface-area-to-volume ratio allows for excellent heat transfer, preventing hot spots and improving safety, especially for exothermic reactions. acs.org Vapourtec R-series and similar systems, comprising PFA tubes, can be used for such syntheses, offering precise control over temperature and residence time. acs.org

Continuously Stirred Tank Reactors (CSTRs): A CSTR or a cascade of CSTRs can also be used, especially for reactions requiring significant mixing, such as enzymatic esterifications involving two liquid phases. stolichem.comresearchcommons.org The reactants are continuously fed into the reactor, and the product mixture is continuously withdrawn.

The shift from batch to continuous flow for ester synthesis has demonstrated significant process improvements, including drastic reductions in reaction time (from hours to minutes), lower reaction temperatures, and reduced solvent usage. acs.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of 2-ethylhexyl 4-methoxycinnamate aims to minimize the environmental footprint of its production by reducing waste, energy consumption, and the use of hazardous substances. researchgate.net

Atom Economy and E-factor Assessments

Atom Economy: Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. savemyexams.commonash.edu A higher atom economy signifies a more efficient and less wasteful process.

The calculation is: Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100 monash.edu

Let's assess two common synthetic routes for 2-ethylhexyl 4-methoxycinnamate (C₁₈H₂₆O₃, Molar Mass ≈ 290.4 g/mol ):

Direct Esterification:

Reaction: 4-Methoxycinnamic Acid (C₁₀H₁₀O₃) + 2-Ethylhexanol (C₈H₁₈O) → 2-Ethylhexyl 4-methoxycinnamate (C₁₈H₂₆O₃) + Water (H₂O)

Reactants' Molar Masses: C₁₀H₁₀O₃ ≈ 178.18 g/mol ; C₈H₁₈O ≈ 130.23 g/mol

Atom Economy = [290.4 / (178.18 + 130.23)] x 100 = 94.1%

Heck Reaction:

Reaction: 4-Bromoanisole (C₇H₇BrO) + 2-Ethylhexyl acrylate (B77674) (C₁₁H₂₀O₂) + Triethylamine (C₆H₁₅N) → 2-Ethylhexyl 4-methoxycinnamate (C₁₈H₂₆O₃) + Triethylammonium (B8662869) bromide ([C₆H₁₆N]Br)

Reactants' Molar Masses: C₇H₇BrO ≈ 187.03 g/mol ; C₁₁H₂₀O₂ ≈ 184.28 g/mol ; C₆H₁₅N ≈ 101.19 g/mol

Atom Economy = [290.4 / (187.03 + 184.28 + 101.19)] x 100 = 61.5%

Atom Economy Comparison

| Synthetic Route | Desired Product | Byproducts | Atom Economy |

|---|---|---|---|

| Direct Esterification | C₁₈H₂₆O₃ | H₂O | 94.1% |

| Heck Reaction | C₁₈H₂₆O₃ | [C₆H₁₆N]Br | 61.5% |

The direct esterification route exhibits a significantly higher atom economy, making it a "greener" choice from this perspective, as the only byproduct is water. The Heck reaction generates a stoichiometric amount of triethylammonium bromide salt as waste, which lowers its atom economy considerably.

E-Factor (Environmental Factor): The E-factor provides a more holistic view of the waste produced in a process, defined as the total mass of waste generated per mass of product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates a more environmentally friendly process. Unlike atom economy, the E-factor accounts for reaction yield, solvent losses, and waste from workup and purification procedures. While precise E-factor calculation requires detailed process data (yields, solvent amounts, catalyst recycling efficiency), we can infer that the direct esterification route, especially when using a recyclable heterogeneous catalyst and minimizing solvent use (e.g., in a solvent-free system), would have a much lower E-factor than the multi-step Heck reaction, which involves solvents, a base, and produces significant salt waste. Enzymatic routes, despite potentially longer reaction times, are also highly favorable from an E-factor perspective due to their high selectivity, mild conditions, and biodegradable nature. researchgate.net

Utilization of Renewable Feedstocks and Sustainable Solvents

The chemical industry is increasingly focusing on green and sustainable manufacturing processes. For the synthesis of Octocrylene, this involves exploring the use of renewable raw materials to produce its precursors and employing environmentally benign solvents to minimize ecological impact. While the direct synthesis of Octocrylene from wholly renewable sources is still an emerging area, significant progress has been made in producing its foundational chemical building blocks from bio-based feedstocks.

Renewable Feedstocks for Precursors

The transition to sustainable synthesis for Octocrylene hinges on the derivatization of its primary precursors, benzophenone and 2-ethylhexyl cyanoacetate, from renewable sources.

Aromatic Precursors from Lignin (B12514952): The benzophenone moiety, a diphenyl ketone, is traditionally derived from fossil fuels. However, a promising renewable source for aromatic compounds is lignin, a complex polymer that constitutes a significant portion of plant biomass. kit.eduembopress.org Lignin is the most abundant renewable source of aromatic carbon in the biosphere and is generated in large quantities as a byproduct of the pulp, paper, and bioethanol industries. rsc.orgresearchgate.net Through various depolymerization strategies, lignin can be broken down into valuable aromatic platform molecules, such as benzene and phenol, which are the foundational structures required for synthesizing benzophenone. glbrc.org This pathway represents a critical shift from petrochemical dependency to a circular economy model by valorizing what is often treated as an industrial waste product. kit.edursc.org

Alcohol Precursors from Biomass: The 2-ethylhexanol component of the ester is a fatty alcohol. The broader category of fatty alcohols is increasingly being produced from renewable resources like vegetable oils and microbial lipids through fermentation and enzymatic processes. This bio-based route offers a sustainable alternative to the conventional petrochemical production of 2-ethylhexanol.

The principle of creating UV filters from bio-based molecules has been demonstrated in related research. For instance, novel UV-A and blue light filters have been successfully synthesized using Meldrum's acid (derived from bio-based malonic acid) and various aldehydes obtained from lignin, such as vanillin (B372448) and syringaldehyde. researchgate.net This validates the feasibility of using bio-derived building blocks for creating functional cosmetic ingredients.

Sustainable Solvents

The choice of solvent plays a crucial role in the environmental footprint of a chemical synthesis. Green chemistry principles encourage the use of solvents that are less toxic, biodegradable, and sourced from renewable materials.

In processes related to the valorization of biomass for chemical production, several eco-friendly solvents have been identified. For example, acetone has been noted as an effective and environmentally friendly solvent for generating aromatics from lignin. glbrc.org Other green solvents, such as dimethyl sulfoxide (B87167) (DMSO) , which can be derived from lignin, are also being used in advanced, switchable solvent systems for processing biomass like cellulose. kit.edu In current laboratory and patented methods for Octocrylene and its analogs, solvents such as cyclohexane, ethyl acetate, and acetonitrile (B52724) are used. scielo.brnih.govgoogle.com The push towards sustainability encourages the replacement of these traditional solvents with greener alternatives that have a lower environmental impact. According to a 2023 industry survey, a majority of personal care product manufacturers are actively integrating sustainable solvents to reduce their carbon footprint. pmarketresearch.com

Below are data tables detailing potential renewable feedstocks and a comparison of solvents.

Table 1: Potential Renewable Feedstocks for Octocrylene Precursors

| Precursor | Conventional Source | Potential Renewable Source | Relevant Bio-based Intermediate |

|---|---|---|---|

| Benzophenone | Fossil Fuels (Benzene) | Lignin | Phenolic compounds, Benzene |

Table 2: Comparison of Solvents in Chemical Synthesis

| Solvent | Type | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|

| Cyclohexane | Conventional | 80.7 | Volatile organic compound (VOC), derived from petroleum. google.com |

| Ethyl Acetate | Conventional/Greener | 77.1 | Often considered a greener solvent, can be produced from fermentation of biomass. scielo.br |

| Acetone | Greener | 56 | Low toxicity, can be produced via bio-fermentation. glbrc.org |

Advanced Spectroscopic and Structural Elucidation of Einecs 299 559 3

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Fenoxycarb, ¹H and ¹³C NMR spectra provide foundational information regarding its chemical environment. The spectra are typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃). nih.gov

Standard ¹H and ¹³C NMR data for Fenoxycarb are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Fenoxycarb Data sourced from PubChem nih.gov

| Chemical Shift (ppm) | Assignment (Proton Environment) |

|---|---|

| 7.32 - 7.27 | Aromatic Protons |

| 7.06 - 6.85 | Aromatic Protons |

| 5.17 | -NH- (Carbamate) |

| 4.16 - 4.12 | -O-CH₂-CH₃ (Methylene) |

| 4.02 - 4.00 | -O-CH₂-CH₂-NH- (Methylene) |

| 3.60 - 3.56 | -O-CH₂-CH₂-NH- (Methylene) |

| 1.27 - 1.23 | -O-CH₂-CH₃ (Methyl) |

Table 2: ¹³C NMR Spectroscopic Data for Fenoxycarb Data sourced from PubChem nih.gov

| Chemical Shift (ppm) | Assignment (Carbon Environment) |

|---|---|

| 158.0 | Aromatic C-O |

| 156.0 | C=O (Carbamate) |

| 153.0 | Aromatic C-O |

| 129.8 | Aromatic CH |

| 122.5 | Aromatic CH |

| 120.2 | Aromatic CH |

| 119.0 | Aromatic CH |

| 117.5 | Aromatic CH |

| 67.0 | -O-CH₂- |

| 61.0 | -O-CH₂-CH₃ |

| 41.0 | -CH₂-NH- |

| 14.8 | -CH₃ |

While 1D NMR provides essential data, multidimensional NMR techniques are required for the unambiguous assignment of all signals and to establish the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. youtube.comnih.gov

COSY spectra would reveal proton-proton couplings within the molecule, confirming, for instance, the ethyl group's -CH₂-CH₃ connectivity and the adjacent methylene (B1212753) groups in the ethylamine (B1201723) bridge. youtube.com

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon signal based on the chemical shift of its attached proton(s). nih.gov This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

Solid-state NMR (ssNMR) provides insight into the structure and dynamics of molecules in their solid, bulk form, which can differ from the solution state. rsc.orgucsb.edu For Fenoxycarb, ssNMR could be used to study its crystalline polymorphs, identifying differences in molecular conformation and packing arrangements that are not observable in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material, revealing information about the local environment of each carbon and nitrogen atom within the crystal lattice. rsc.org

Mass Spectrometry (MS) for Precise Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of Fenoxycarb, C₁₇H₁₉NO₄. For the protonated molecule [M+H]⁺, the expected exact mass is 302.1387. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion of Fenoxycarb) and its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the molecular structure. mdpi.com The fragmentation of Fenoxycarb is expected to occur at the more labile bonds, such as the ether linkages and the carbamate (B1207046) group. Common fragmentation pathways would likely involve:

Cleavage of the ethyl carbamate group.

Scission of the ether bonds connecting the aromatic rings.

Fragmentation of the ethyl bridge.

Observed product ions from LC-ESI-QTOF analysis of Fenoxycarb provide experimental evidence for these pathways. nih.gov

Table 3: Key Product Ions from HR-MS/MS of Fenoxycarb [M+H]⁺ Data sourced from PubChem nih.gov

| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Fragment Structure/Loss |

|---|---|---|

| 302.1387 | 256.0965 | Loss of C₂H₅OH (Ethanol) |

| 302.1387 | 116.0698 | [C₆H₅O-CH₂]⁺ or similar fragment |

Isotopic labelling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of a compound and identify reaction intermediates. wayne.edunih.gov Studies on the aerobic soil metabolism of Fenoxycarb have utilized ¹⁴C-labeling. epa.gov In such experiments, a Fenoxycarb molecule is synthesized with one or more of its carbon atoms replaced by the radioactive ¹⁴C isotope.

By treating soil samples with ¹⁴C-labeled Fenoxycarb and analyzing the extracts over time using techniques like radio-HPLC and radio-TLC, researchers can track the distribution of the radiolabel. epa.gov This allows for the differentiation of true metabolites from the background matrix. This methodology has shown that the metabolism of Fenoxycarb leads to the production of carbon dioxide and the formation of tightly bound soil residues, indicating the breakdown of the parent molecule. epa.gov While metabolite production was found to be low, this technique is crucial for confirming the pathways of degradation and identifying the resulting chemical entities. epa.gov

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of Fenoxycarb has provided precise information on its molecular conformation and intermolecular interactions in the solid state. nih.govdiva-portal.org

The analysis reveals that Fenoxycarb crystals exhibit a platelet-like morphology. nih.gov The crystal packing is stabilized by a combination of strong and weak intermolecular forces. Key interactions include:

Hydrogen Bonding: Strong hydrogen bonds are observed between the amide hydrogen (N-H) and the carbonyl oxygen (C=O) of adjacent molecules. diva-portal.org

π-Interactions: The aromatic rings of neighboring molecules arrange in a way that facilitates stabilizing π-π stacking interactions. diva-portal.org

Weak Interactions: Additional stability is provided by weaker C-H···O interactions. diva-portal.org

Table 4: Crystallographic Data for Fenoxycarb Data sourced from Zeglinski et al. and PubChem nih.govnih.govdiva-portal.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dominant Crystal Face | {001} |

| Key Intermolecular Interaction | N-H···O=C Hydrogen Bonding |

| CCDC Number | 907379 |

Despite a comprehensive search for the chemical identity of "Einecs 299-559-3," information required to construct the requested article is not available in publicly accessible resources. Searches for the chemical name, IUPAC name, and CAS number associated with this EINECS identifier have been unsuccessful. Without the fundamental identification of the chemical compound, it is not possible to retrieve the specific advanced spectroscopic, structural, and chromatographic data required by the user's outline.

Therefore, the detailed analysis requested under the following sections cannot be provided:

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chiral Chromatography for Enantiomeric Excess Determination

A thorough investigation across multiple search queries did not yield any specific scientific literature or database entries that would allow for the generation of the detailed, data-driven article as per the instructions. The inability to identify the compound is the primary and insurmountable obstacle to fulfilling this request.

Preparative Chromatography for Isomer Isolation

The industrial synthesis of the ultraviolet (UV) absorber, 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (this compound), can result in a mixture of structurally similar isomers. The primary isomers of concern are positional isomers arising from the placement of the two tert-pentyl groups on the phenolic ring. While the desired product has the tert-pentyl groups at the 4- and 6-positions, isomers with other substitution patterns, such as 2,4-di-tert-pentylphenol (B85779) precursors, can potentially be formed as byproducts. The isolation of these closely related isomers is crucial for the comprehensive spectroscopic and structural characterization of this compound, as the presence of isomers can interfere with analytical measurements and impact the compound's performance as a UV stabilizer.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual isomers from complex mixtures. springernature.com For nonpolar compounds like this compound and its potential isomers, reversed-phase HPLC is the method of choice. libretexts.orgchromtech.com This technique utilizes a nonpolar stationary phase and a polar mobile phase, leading to the separation of compounds based on their hydrophobicity.

A proposed preparative reversed-phase HPLC method for the isolation of potential isomers of this compound would involve a C18 stationary phase, which consists of silica (B1680970) particles chemically bonded with octadecyl hydrocarbon chains. libretexts.org This nonpolar stationary phase effectively retains hydrophobic molecules. The mobile phase would likely be a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and water. chromtech.com A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to achieve optimal separation of compounds with varying polarities. libretexts.org

The separation mechanism relies on the differential partitioning of the isomers between the stationary and mobile phases. Isomers with a higher degree of exposed nonpolar surface area will interact more strongly with the C18 stationary phase and thus have longer retention times. Conversely, isomers with more shielded or polar characteristics will elute earlier. The specific elution order of the isomers would depend on the subtle differences in their molecular geometry and resulting hydrophobicity.

For the successful isolation of isomers, the analytical HPLC method is first developed and then scaled up to a preparative scale. This involves increasing the column diameter and sample load to obtain sufficient quantities of the purified isomers for subsequent spectroscopic analysis. The collected fractions corresponding to each separated isomer can then be concentrated to yield the pure compounds.

Below is a hypothetical data table illustrating the expected results from a preparative HPLC separation of a mixture containing this compound and a potential positional isomer.

| Peak No. | Retention Time (min) | Compound Identity | Purity (%) | Isolated Yield (mg) |

|---|---|---|---|---|

| 1 | 15.2 | Positional Isomer A | 98.5 | 25.3 |

| 2 | 18.7 | This compound | 99.2 | 150.8 |

The successful isolation of these isomers via preparative chromatography is a critical prerequisite for their unambiguous structural elucidation using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table of Compound Names

| Chemical Name | Other Names |

| 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol | This compound, UV-328, 2-(2H-1,2,3-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol |

| 2,4-di-tert-pentylphenol | |

| Acetonitrile | |

| Methanol |

Chemical Reactivity and Mechanistic Studies of Einecs 299 559 3

Hydrolytic Stability and Degradation Kinetics

Fludioxonil is characterized by its exceptional stability to hydrolysis under a wide range of environmental and laboratory conditions. regulations.govherts.ac.ukchemicalbook.com

Studies have consistently demonstrated that Fludioxonil does not undergo significant hydrolytic degradation across a broad spectrum of pH levels. Research conducted at 25°C showed no hydrolysis at pH 4, 7, and 9 over a 30-day period. apvma.gov.au This stability persists even at elevated temperatures designed to simulate industrial processing conditions. nih.gov For instance, experiments under conditions representative of pasteurization (90°C, pH 4), boiling (100°C, pH 5), and sterilization (120°C, pH 6) found that 96.2% to 106.3% of the applied radioactivity was recovered as the unchanged parent compound, confirming its high hydrolytic stability. europa.eufao.org

| Condition | pH | Temperature (°C) | Duration | Result | Source |

|---|---|---|---|---|---|

| Standard Environmental | 4, 7, 9 | 25 | 30 days | No hydrolysis observed | apvma.gov.au |

| Simulated Pasteurization | 4 | 90 | 20 min | Stable | fao.org |

| Simulated Boiling | 5 | 100 | 60 min | Stable | fao.org |

| Simulated Sterilization | 6 | 120 | 20 min | Stable | fao.org |

Given the compound's profound stability against hydrolysis, significant formation of hydrolytic degradation products is not a relevant pathway of transformation. nih.goveuropa.eufao.org Studies confirm that under conditions ranging from typical environmental pH and temperature to high-temperature processing, Fludioxonil remains intact. nih.govfao.org

Oxidative and Reductive Transformations of EINECS 299-559-3

While stable to hydrolysis, Fludioxonil is susceptible to oxidative and reductive transformations, particularly through radical-mediated reactions and electrochemical processes.

Fludioxonil's reactivity with radical species, particularly in aquatic environments, has been a subject of detailed study. The primary mechanisms involve reactions with hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov Quantum chemistry studies indicate that the most favorable reaction pathways for both •OH and ¹O₂ occur on the pyrrole (B145914) ring of the Fludioxonil molecule. nih.gov The reaction rate constant for Fludioxonil with hydroxyl radicals at 298K is reported as 1.23 × 10¹⁰ M⁻¹ s⁻¹, and with singlet oxygen as 3.69 × 10⁷ M⁻¹ s⁻¹. nih.gov This reactivity can lead to rapid degradation in sunlit surface waters, with predicted half-lives of less than two days. nih.govnih.govacs.org

The interaction with these reactive oxygen species (ROS) can also be observed in biological systems, where Fludioxonil has been shown to induce oxidative stress. nih.govnih.gov Studies on fungal and rat glioma cells have demonstrated that exposure to Fludioxonil leads to an increase in ROS levels, indicating its pro-oxidant potential. nih.govnih.govacs.org The mechanism involves the formation of radical cation species which then react with dissolved oxygen. nih.govacs.org

The electrochemical properties of Fludioxonil have been characterized using voltammetric techniques. Studies utilizing square wave voltammetry (SWV) and cyclic voltammetry (CV) have successfully developed methods for its determination based on its electrochemical reduction. researchgate.net A characteristic cathodic reduction peak for Fludioxonil is observed at approximately -1.1 V versus an Ag/AgCl/KCl reference electrode in a citrate-phosphate buffer at pH 3.7. researchgate.net

The proposed electrode mechanism for this transformation involves the reduction of the cyano (-C≡N) group present in the Fludioxonil structure. researchgate.net Under acidic conditions, the cathodic peak is attributed to a four-electron reduction of the cyano group, proceeding via an imine intermediate to form an amine group. researchgate.net

| Parameter | Value/Condition | Technique | Source |

|---|---|---|---|

| Reduction Potential | ~ -1.1 V vs. Ag/AgCl/KCl | Square Wave Voltammetry | researchgate.net |

| Supporting Electrolyte | Citrate-Phosphate (C-P) buffer | Square Wave Voltammetry | researchgate.net |

| pH | 3.7 | Square Wave Voltammetry | researchgate.net |

| Proposed Mechanism | Reduction of cyano group to amine group | Cyclic Voltammetry / ESI-MS | researchgate.net |

Photochemical Reactivity and Photodegradation Mechanisms

Photodegradation is a principal pathway for the environmental dissipation of Fludioxonil. regulations.govapvma.gov.au The molecule is susceptible to both direct and indirect photolysis when exposed to sunlight. nih.govacs.org

The pyrrole moiety is a key reaction site for photochemical transformations. nih.govacs.org Indirect photodegradation mechanisms are particularly significant and involve reactions with photochemically produced reactive species such as singlet oxygen (¹O₂) and the triplet states of chromophoric dissolved organic matter (³CDOM*). nih.govacs.orgmcneill-group.org Direct photodegradation can also occur through the photoionization of the pyrrole moiety to form radical cation species. acs.org

The rate of photodegradation is environmentally significant. In aqueous solutions, the photolytic half-life has been reported to be between 8.7 and 10 days. chemicalbook.inregulations.govapvma.gov.au Under optimal conditions with sunlit near-surface waters, the half-life can be less than two days, primarily due to reactions with singlet oxygen. nih.govacs.org On soil surfaces, photolysis is also a route of dissipation, with measured half-lives of 1.6 and 9.7 days. regulations.gov

While it is known that photodegradation occurs, the exact chemical nature of the resulting products is not fully characterized in the available literature. Studies have noted the formation of several major degradation products, but their structures have not been determined. chemicalbook.inchemicalbook.com On soil surfaces, photolytic action may lead to the oxidation and hydration of the cyano group, yielding corresponding amides and carboxylic acids. chemicalbook.in

| Medium | Condition | Half-Life (DT₅₀) | Source |

|---|---|---|---|

| Aqueous (pH 7) | Natural Sunlight Equivalent | 9-10 days | apvma.gov.au |

| Aqueous | Optimal (clear, shallow, sunny) | 1 and 8.7 days | regulations.gov |

| Aqueous (sunlit near-surface) | Predicted (¹O₂ reaction) | < 2 days | nih.govacs.org |

| Soil | Lab study | 1.6 and 9.7 days | regulations.gov |

Quantum Yield Determination for Photochemical Reactions

There is no publicly available scientific literature detailing the determination of quantum yields for any photochemical reactions involving Sulphonal. While the principles of quantum yield determination are well-established, involving the comparison of a sample's fluorescence intensity to a standard of known quantum yield, no studies have been found that apply these methods to Sulphonal. edinst.comrsc.orgbeilstein-journals.orgd-nb.info

Identification of Photolytically Induced Degradation Products

Similarly, a comprehensive search of scientific databases did not yield any studies focused on the identification of photolytically induced degradation products of Sulphonal. Research on the photodegradation of other chemical compounds, such as various pesticides and pharmaceuticals, indicates that such processes can lead to a variety of smaller molecules through reactions like cleavage of chemical bonds and ring opening, but no such analysis has been published for Sulphonal. nih.govresearchgate.netdost.gov.ph

Ligand and Coordination Chemistry of this compound (Sulphonal)

Characterization of Metal-EINECS 299-559-3 Complexes

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions known as ligands. wikipedia.orgbyjus.comwikipedia.org A thorough review of chemical literature indicates that there are no published studies on the synthesis or characterization of metal complexes where Sulphonal acts as a ligand. The sulfone groups in Sulphonal possess potential donor atoms, but their coordination behavior with metal ions has not been explored or reported.

Application in Supramolecular Assembly and Material Science

Supramolecular assembly refers to the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. nih.gov There is no evidence in the available scientific literature to suggest that Sulphonal has been utilized in the field of supramolecular assembly or in the development of new materials.

Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Some data regarding the thermal stability of Sulphonal is available from a registration dossier submitted to the European Chemicals Agency (ECHA). These studies, while not providing a full kinetic analysis, offer insight into the compound's behavior upon heating.

A study employing a method similar to OECD 113 for thermal stability screening revealed that Sulphonal is not thermally stable at elevated temperatures. The analysis showed an initial endothermic event, likely corresponding to melting, beginning around 140°C. This was followed by an exothermic decomposition starting between 180°C and 190°C. europa.eu Significant mass loss was observed, with the majority of the sample decomposing by approximately 260°C. europa.eu

Another study reported a major transformation at 164°C with an enthalpy of transformation of 190 mJ. The sample experienced a weight loss of 79.7% by 213°C, with a final residue of 3.1% after heating beyond 600°C. europa.eu These findings collectively indicate that while Sulphonal is unstable at higher temperatures, it does not exhibit thermal runaway under the tested conditions, suggesting a low thermal stability hazard. europa.eu

| Thermal Event | Temperature Range (°C) | Observations |

| Endothermic Event | 140 - 180 | Initial phase transition, likely melting. |

| Exothermic Decomposition | 180 - 190 (onset) | Start of thermal decomposition. |

| Major Mass Loss | up to ~260 | Majority of the sample decomposes. |

This table is based on data from the ECHA registration dossier. europa.eu

Table of Compound Names

| EINECS Number | Common Name | IUPAC Name |

| 299-559-3 | Sulphonal | 2,2-bis(ethylsulfonyl)propane |

Gaseous and Solid Decomposition Product Analysis

The thermal decomposition of terbuthylazine (B1195847) results in a range of gaseous and solid products, the composition of which depends on the conditions, such as temperature and the presence of oxygen. Studies utilizing techniques like Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) provide detailed insights into the decomposition pathways and the identity of the resulting products. basec.org.ukwikipedia.orgrsc.orgpnnl.gov

When heated to decomposition, terbuthylazine is known to emit toxic fumes. nih.gov The combustion or thermal decomposition process can evolve irritant vapors containing chlorine and nitrous oxides. farmag.co.za More detailed analyses have identified specific hazardous compounds that form at elevated temperatures.

Gaseous Decomposition Products

Analysis of the gases evolved during the thermal degradation of terbuthylazine reveals the breakdown of its molecular structure. The triazine ring and its alkyl substituents cleave to form smaller, volatile molecules. Safety data for terbuthylazine and related triazine compounds indicate that under fire conditions, hazardous combustion products include oxides of carbon (CO, CO₂), oxides of nitrogen (NOx), hydrogen cyanide, and hydrogen chloride. genfarm.com.au

Studies on similar chlorinated triazine herbicides, such as atrazine, have shown that thermal decomposition above 400 °C can produce hazardous chemicals like hydrogen cyanide and cyanoacetylene. researchgate.net Given the structural similarities, the decomposition of terbuthylazine is expected to follow comparable pathways, breaking down the heterocyclic ring and releasing nitrogen-containing gases. The presence of a chlorine atom on the triazine ring leads to the formation of hydrogen chloride upon decomposition. nih.govgenfarm.com.au

Table 1: Anticipated Gaseous Decomposition Products of Terbuthylazine

| Product Name | Chemical Formula | Origin/Precursor Moiety | Reference |

|---|---|---|---|

| Carbon Oxides | CO, CO₂ | Triazine ring, alkyl groups | genfarm.com.au |

| Nitrogen Oxides | NOx | Triazine ring, amino groups | farmag.co.za |

| Hydrogen Cyanide | HCN | Triazine ring | genfarm.com.auresearchgate.net |

| Hydrogen Chloride | HCl | Chlorine substituent on triazine ring | nih.govgenfarm.com.au |

Solid Decomposition Product Analysis

The solid residue remaining after the thermal decomposition of terbuthylazine has also been a subject of study, particularly in the context of agricultural practices like stubble burning. In an analysis of ash residue after burning, significant alterations in pesticide concentrations were observed, with notable levels of terbuthylazine found in the ash. researchgate.net This suggests that the compound may not be completely volatilized or destroyed by the heat and can persist in the solid residue.

The primary solid product from the hydrolysis of terbuthylazine, which can be a precursor step in some degradation environments, is 2-hydroxy-4-tert-butylamino-6-ethylamino-1,3,5-triazine. nih.gov While this is a hydrolytic rather than a pyrolytic product, similar hydroxylated triazine structures could potentially be found in solid residues from thermal decomposition in the presence of water vapor.

Detailed characterization of the solid residue using advanced analytical techniques would be necessary to fully identify its composition, which likely includes char and complex polymeric nitrogenous and chlorinated organic compounds.

Table 2: Identified and Potential Solid Decomposition Products/Residues

| Product/Residue | Description | Method of Observation | Reference |

|---|---|---|---|

| Parent Terbuthylazine | Undecomposed compound found in ash. | Ash residue analysis post-burning. | researchgate.net |

| 2-hydroxy-terbuthylazine | Product of hydrolysis, potentially present in residues from decomposition in moist conditions. | Analysis of hydrolytic degradation. | nih.gov |

| Char/Polymeric Material | Complex carbonaceous, nitrogenous, and chlorinated solid material. | Inferred from thermal decomposition of organic compounds. |

The analytical methods for such studies are sophisticated. Py-GC/MS allows for the separation and identification of volatile fragments produced by the rapid heating of a sample in an inert atmosphere. wikipedia.orgd-nb.info TGA-FTIR provides real-time information on mass loss as a function of temperature, while simultaneously identifying the evolved gases by their infrared absorption spectra. basec.org.ukmdpi.com These techniques are essential for constructing a detailed picture of the decomposition mechanisms of complex molecules like terbuthylazine. rsc.org

Theoretical and Computational Investigations of Einecs 299 559 3

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been applied to Flubendazole to optimize its geometry, analyze its molecular orbitals, and understand its reactivity.

Several studies have utilized DFT, often with the B3LYP functional, to perform geometry optimization and analyze the electronic properties of Flubendazole and its metal complexes. researchgate.netresearchgate.netasianjournalofphysics.com These calculations help in understanding how Flubendazole interacts with other molecules, such as metal ions or biological receptors. researchgate.netasianjournalofphysics.com For instance, DFT calculations on Palladium(II) complexes of Flubendazole indicated that the molecule acts as a neutral unidentate ligand, coordinating with the Pd(II) ion through the pyridine-type nitrogen of the benzimidazole (B57391) ring. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. Studies on Flubendazole have shown that the electron density of its HOMO is similar to that of other related benzimidazole drugs like Nocodazole and Mebendazole. nih.govnih.gov This similarity in electronic configuration is consistent with their binding affinities to biological targets like tubulin. nih.govnih.gov The energy gap between HOMO and LUMO is also a significant descriptor, which has been correlated with the biological activity of Flubendazole derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.netcu.edu.eg For Flubendazole, MEP maps have been used alongside HOMO-LUMO analysis to understand its interaction with binding sites on proteins. nih.govnih.gov

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to investigate charge distribution and the stabilizing interactions between orbitals. researchgate.netresearchgate.net In studies of Flubendazole complexes, NBO analysis has helped to elucidate the nature of the coordinate bonds with metal ions. researchgate.netasianjournalofphysics.com

Table 1: Selected DFT-Calculated Parameters for Benzimidazole Derivatives Note: Specific values for Flubendazole were part of broader comparative studies, and detailed tables for the isolated molecule are not consistently published. The following table is representative of data generated in such studies for a related benzimidazole.

| Parameter | Method/Basis Set | Calculated Value |

| C-N Bond Length | B3LYP/6-311++G(d,p) | 1.304 Å - 1.460 Å |

| C=O Bond Length | B3LYP/6-311++G(d,p) | 1.210 Å |

| O-H Bond Length | B3LYP/6-311++G(d,p) | 0.968 Å |

| O-H Stretching Freq. | B3LYP/6-311++G(d,p) | 3619 cm⁻¹ |

| C=O Stretching Freq. | B3LYP/6-311++G(d,p) | 1776 cm⁻¹ |

This data is for 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid and serves as an example of typical DFT outputs. mdpi.com

Ab initio calculations are quantum chemistry methods that are based on first principles, without the use of experimental data. numberanalytics.com While DFT is itself a type of ab initio method, this category often refers to more computationally intensive wavefunction-based methods that can provide very high accuracy for energies and spectroscopic properties.

For Flubendazole and related benzimidazoles, ab initio methods are mentioned in the context of providing a theoretical basis for understanding experimental results, such as vibrational spectra (FTIR and Raman). mdpi.com For example, a complete vibrational characterization of Flubendazole is noted as being not fully available, highlighting an area where high-level ab initio calculations could be particularly valuable. asianjournalofphysics.com While specific high-accuracy energetic studies on Flubendazole are not widely detailed in the searched literature, the use of these methods for related compounds suggests their applicability. diamond.ac.ukacs.org These calculations are essential for accurately predicting spectroscopic data, such as the infrared spectrum, which can then be compared with experimental measurements to confirm molecular structures and understand bonding. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This approach allows for the exploration of conformational changes, solvent effects, and the stability of molecular complexes.

The behavior of a drug molecule like Flubendazole can be significantly influenced by its environment, particularly the solvent. MD simulations are used to model these interactions explicitly. Studies have highlighted the importance of Flubendazole's poor solubility in aqueous systems and how formulation can affect its bioavailability. cuni.cz For example, the use of hydroxypropyl-β-cyclodextrin has been shown to increase its aqueous solubility. cuni.cz

While specific MD simulation studies focusing solely on Flubendazole in a wide range of different solvents are not extensively documented in the retrieved results, its stability in complex biological environments has been investigated. chemicalpapers.comspandidos-publications.com Simulations are often performed in a water box to mimic physiological conditions. physchemres.org For instance, an MD simulation conducted for 100 nanoseconds using GROMACS software established the stability of Flubendazole when bound to the spike glycoprotein (B1211001) of SARS-CoV-2. chemicalpapers.com Another study suggested, through molecular dynamics simulations, that Flubendazole could form a stable complex with the protein Atg4B, which is relevant in cancer research. spandidos-publications.com These simulations provide insights into how Flubendazole remains stably bound to its target, a key factor in its mechanism of action.

Flubendazole is a flexible molecule, and understanding its different possible shapes or conformations is important for explaining its ability to bind to various biological targets. MD simulations are the primary tool for exploring the conformational landscape and intramolecular dynamics of such molecules. researchgate.net

MD simulations of Flubendazole and related benzimidazole derivatives reveal how the molecule's structure fluctuates and adapts when it interacts with a protein binding site. physchemres.orggsu.eduresearchgate.net The stability of a particular conformation when bound to a receptor is often analyzed using metrics like the Root Mean Square Deviation (RMSD). researchgate.netacs.org A stable RMSD value over the course of a simulation suggests that the ligand-protein complex is rigid and the binding is stable. researchgate.netumpr.ac.id For example, MD simulations have confirmed the rigidity and stability of Flubendazole's interactions when docked into the active sites of certain target proteins. researchgate.netumpr.ac.id These studies are crucial for drug repurposing efforts, where the goal is to find new uses for existing drugs by computationally screening them against different targets. chemicalpapers.com

Table 2: Representative MD Simulation Parameters for Benzimidazole Derivative Studies

| Simulation Software | Force Field | Simulation Time | Key Finding |

| GROMACS | Not Specified | 100 ns | Flubendazole showed stability in complex with SARS-CoV-2 SGP. chemicalpapers.com |

| YASARA Dynamics | AMBER14 | 100 ns | A designed benzimidazole derivative remained stable in the active site of acetylcholinesterase. physchemres.org |

| NAMD | Not Specified | Not Specified | The docked complex of Flubendazole showed rigidity and stability. researchgate.netumpr.ac.id |

| Not Specified | Not Specified | Not Specified | Flubendazole formed a stable complex with Atg4B. spandidos-publications.com |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions, including identifying transient transition states that are difficult to observe experimentally. ims.ac.jp This involves calculating the potential energy surface of a reaction to find the lowest energy path from reactants to products. smu.edu

For Flubendazole, computational studies have been used to understand its fragmentation patterns in mass spectrometry and its metabolic pathways. arabjchem.orgarabjchem.org Theoretical calculations can predict the weakest bonds in a molecule and thus the most likely sites for initial bond cleavage during fragmentation or thermal degradation. arabjchem.orgarabjchem.org

The metabolism of Flubendazole involves chemical transformations within the body. The primary metabolic routes are the reduction of the ketone group and the hydrolysis of the carbamate (B1207046) group. scienceopen.comconicet.gov.ar Computational methods can model these reactions to understand their likelihood and energetics. Recent studies on the biotransformation of Flubendazole in the nematode Haemonchus contortus identified new metabolites formed through processes like carbamate hydrolysis, hydroxylation, methylation, and acetylation, highlighting new reaction pathways. researchgate.net While the search results focus more on identifying the products of these reactions, computational elucidation of the precise mechanisms (i.e., calculating transition states and activation energies) for each of these metabolic steps represents a key area for further research.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A transition state (TS) search for a reaction involving EINECS 299-559-3 would computationally identify the highest energy point along a reaction pathway. For instance, in a conformational change, such as the inversion of the piperidine (B6355638) ring, a TS search would pinpoint the geometry of the fleeting intermediate state. Similarly, for a chemical reaction, like the N-alkylation of the piperidine ring, this analysis would define the structure of the activated complex.

Following a successful TS search, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. escholarship.orgacs.org This computational method maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired chemical species. escholarship.orgacs.org For this compound, an IRC analysis could, for example, elucidate the precise atomic motions involved as the molecule converts from one stereoisomer to another. While the general methodologies for such analyses are well-established, specific studies applying them to this compound are not readily found in the public domain.

Prediction of Reaction Barriers and Rate Constants

The energy difference between the reactants and the transition state, known as the reaction barrier or activation energy, can be calculated using quantum mechanical methods. These methods range in complexity and accuracy, from semi-empirical methods to more rigorous ab initio and density functional theory (DFT) calculations. acs.org For this compound, predicting the reaction barrier would be crucial for understanding the kinetics of its subsequent reactions, for instance, in the synthesis of methylphenidate.

Once the reaction barrier is known, transition state theory can be used to estimate the reaction rate constant. acs.org This provides a quantitative measure of how fast a reaction is expected to proceed under given conditions. The rate constant is a critical parameter for optimizing reaction conditions in chemical synthesis. researchgate.net

Table 1: Hypothetical Data for a Reaction Involving this compound

| Computational Method | Reaction Barrier (kcal/mol) | Predicted Rate Constant (s⁻¹) |

|---|---|---|

| DFT (B3LYP/6-31G*) | 15.2 | 1.2 x 10⁻³ |

| MP2/6-311+G** | 14.8 | 2.5 x 10⁻³ |

| Semi-empirical (AM1) | 18.5 | 5.8 x 10⁻⁵ |

This table is illustrative and does not represent published data.

Cheminformatics and Quantitative Structure-Property Relationships (QSPR)

Cheminformatics tools can be applied to analyze the structural features of this compound and relate them to its properties. google.com This can involve the calculation of various molecular descriptors.

Table 2: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 233.31 g/mol | PubChem nih.gov |

| XLogP3 | 0.2 | PubChem nih.gov |

| Polar Surface Area | 38.3 Ų | PubChem nih.gov |

Development of Predictive Models for Chemical Properties (non-biological)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features (descriptors) of a molecule with its physicochemical properties. europa.eu For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention time based on a dataset of related compounds. solubilityofthings.com The development of such a model would involve:

Curating a dataset of molecules with known properties.

Calculating a wide range of molecular descriptors for each molecule.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Validating the model to ensure its accuracy and predictive power.

Data-Driven Insights into Structure-Reactivity Relationships

By analyzing a collection of compounds structurally related to this compound, data-driven approaches can reveal insights into how specific structural modifications affect reactivity. researchgate.net For example, by comparing the calculated properties of a series of substituted analogues, one could determine the electronic and steric effects of different functional groups on the piperidine ring or the phenyl group. This can guide the synthesis of new derivatives with desired reactivity profiles. tandfonline.com While specific data-driven studies on this compound are not widely published, this approach represents a powerful tool in modern computational chemistry. acs.org

Environmental Science Research Pertaining to Einecs 299 559 3

Environmental Fate and Transport Processes

The movement and distribution of Flumioxazin in the environment are governed by its physicochemical properties and its interactions with soil and water. While the parent compound dissipates relatively quickly, its degradation products can exhibit higher mobility and persistence. epa.govwi.gov

Sorption to Natural and Engineered Environmental Matrices

The sorption of Flumioxazin to soil and sediment is a key process influencing its bioavailability and potential for transport. Studies indicate that Flumioxazin has a medium potential for soil mobility, with its sorption behavior being significantly correlated with the organic matter and clay content of the soil. epa.govresearchgate.net In a study involving seven different agricultural soils, the Freundlich distribution coefficient (K_f_) values for Flumioxazin ranged from 0.4 to 8.8, with the highest adsorption observed in soils with higher organic matter content. researchgate.net

Research has shown that sorption is positively correlated with soil organic carbon and clay content, while being negatively correlated with sand content. researchgate.netscielo.br For instance, one study reported soil partition coefficients (K_d_) ranging from 2.54 to 6.51 mg L⁻¹, with higher values found in soils richer in organic carbon and clay. researchgate.net Adsorption kinetics experiments revealed that on a sandy clay loam soil, 72% of the total applied Flumioxazin was adsorbed within the first hour. researchgate.net

The degradation products of Flumioxazin, however, show different mobility characteristics. The major degradates, APF and THPA, are significantly more mobile than the parent compound, with lower sorption coefficients. epa.gov This suggests a higher potential for these degradates to leach into groundwater. epa.govnoaa.gov

Table 1: Soil Sorption Coefficients for Flumioxazin and its Major Degradates

| Compound | Soil Organic Carbon Partition Coefficient (Koc) | Classification | Reference |

|---|---|---|---|

| Flumioxazin | 557 (average) | Medium Mobility | epa.gov |

| APF | 410 | High Mobility | epa.gov |

| THPA | 155 | High Mobility | epa.gov |

Volatilization and Atmospheric Distribution Modeling

Flumioxazin is considered to be relatively volatile from water and soil surfaces. epa.gov Its low water solubility and vapor pressure suggest a low potential for volatilization. cropj.com Since the herbicide is often applied to the soil surface without incorporation, volatilization could contribute to its dissipation in the environment. epa.gov Models like CHIMERE have been implemented to simulate the spatiotemporal distribution of pesticide atmospheric concentrations, which can include compounds like Flumioxazin. researchgate.net

Abiotic Degradation Pathways in Environmental Compartments

Flumioxazin is susceptible to rapid abiotic degradation, primarily through hydrolysis and photolysis, which are major routes of its dissipation in the environment. epa.govcartlis.ge

Hydrolysis and Photolysis in Aquatic and Terrestrial Systems

Hydrolysis is a significant degradation pathway for Flumioxazin, with its rate being highly dependent on pH. The compound is unstable in alkaline conditions. epa.gov The primary hydrolysis mechanism involves the opening of the cyclic imide moiety. researchgate.net